(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid (S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 218938-55-7
VCID: VC21551822
InChI: InChI=1S/C17H26N2O4/c1-13(2)18-11-7-6-10-15(16(20)21)19-17(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,6-7,10-12H2,1-2H3,(H,19,22)(H,20,21)/t15-/m0/s1
SMILES: CC(C)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C17H26N2O4
Molecular Weight: 322.4 g/mol

(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid

CAS No.: 218938-55-7

Cat. No.: VC21551822

Molecular Formula: C17H26N2O4

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid - 218938-55-7

Specification

CAS No. 218938-55-7
Molecular Formula C17H26N2O4
Molecular Weight 322.4 g/mol
IUPAC Name (2S)-2-(phenylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid
Standard InChI InChI=1S/C17H26N2O4/c1-13(2)18-11-7-6-10-15(16(20)21)19-17(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,6-7,10-12H2,1-2H3,(H,19,22)(H,20,21)/t15-/m0/s1
Standard InChI Key LEEYEPQZFFVRRW-HNNXBMFYSA-N
Isomeric SMILES CC(C)[NH2+]CCCC[C@@H](C(=O)[O-])NC(=O)OCC1=CC=CC=C1
SMILES CC(C)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)[NH2+]CCCCC(C(=O)[O-])NC(=O)OCC1=CC=CC=C1

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)-6-(isopropylamino)hexanoic acid is a chiral amino acid derivative characterized by a hexanoic acid backbone modified with protective and functional groups. Its molecular formula is C17H26N2O4\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{4}, with a molecular weight of 322.4 g/mol . The compound features a benzyloxycarbonyl (Cbz) group at the second amino position and an isopropylamino substituent at the sixth carbon, conferring distinct chemical and biological properties .

Research Applications

This compound serves as a specialized building block in organic and peptide chemistry:

  • Peptide synthesis: The Cbz group protects the amino group during solid-phase synthesis, enabling selective deprotection .

  • Biological studies: Modifications at the sixth carbon may mimic natural amino acid side chains, aiding in receptor-ligand interaction studies.

  • Chemical probes: Its structural features make it suitable for designing enzyme inhibitors or metabolic pathway tracers .

Comparative Analysis

The compound’s unique isopropylamino substitution differentiates it from related derivatives:

CompoundKey FeatureApplication
(S)-2-Amino-6-(phosphonoamino)hexanoic acidPhosphono groupMetabolic pathway studies
(S)-2-Amino-5-(isopropylamino)pentanoic acidShorter carbon chainReduced steric effects
N~6~-[(Benzyloxy)carbonyl]-L-lysineNo isopropyl groupStandard peptide protection

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